2-Butoxy-5-methylaniline
Description
2-Butoxy-5-methylaniline is an aromatic amine derivative with a butoxy (-OCH₂CH₂CH₂CH₃) substituent at the 2-position and a methyl (-CH₃) group at the 5-position of the benzene ring. This compound belongs to the class of alkoxy-anilines, which are widely used in organic synthesis, pharmaceuticals, and agrochemicals.
Properties
IUPAC Name |
2-butoxy-5-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-4-7-13-11-6-5-9(2)8-10(11)12/h5-6,8H,3-4,7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKKQBFWRDKJRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Butoxy-5-methylaniline can be synthesized through several methods. One common synthetic route involves the reaction of 2-nitro-5-methylaniline with butanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is common to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Butoxy-5-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Reagents like halogens and sulfonic acids are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted anilines, quinones, and other aromatic compounds .
Scientific Research Applications
2-Butoxy-5-methylaniline has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: This compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Research on this compound includes its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Butoxy-5-methylaniline involves its interaction with specific molecular targets and pathways. In biochemical assays, it can act as a substrate for enzymes, leading to the formation of various products. The butoxy and methyl groups on the benzene ring influence its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Substituent Effects and Reactivity
Alkoxy and alkyl substituents on aromatic rings influence electronic and steric properties:
- 2-Methoxy-5-methylaniline : The methoxy (-OCH₃) group is electron-donating, activating the ring toward electrophilic substitution. Its smaller size compared to butoxy reduces steric hindrance .
- The electron-donating effect remains similar to methoxy .
- 5-Chloro-2-methylaniline : The chloro (-Cl) group is electron-withdrawing, deactivating the ring and directing reactions to specific positions. This contrasts with alkoxy groups .
- 4-Bromo-5-fluoro-2-methylaniline : Halogen substituents (Br, F) introduce strong electron-withdrawing effects and increase molecular polarity, altering solubility and reactivity .
Physicochemical Properties
| Compound Name | Substituents | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Solubility (Water) |
|---|---|---|---|---|---|
| This compound | -OCH₂CH₂CH₂CH₃, -CH₃ | ~193.3 (calculated) | ~270–300 (estimated) | Not reported | Low (inferred) |
| 2-Methoxy-5-methylaniline | -OCH₃, -CH₃ | 137.18 | 235 | -53 | 450 mg/L at 20°C |
| 5-Chloro-2-methylaniline | -Cl, -CH₃ | 141.60 | 245–247 | 52–54 | Slightly soluble |
| 4-Bromo-5-fluoro-2-methylaniline | -Br, -F, -CH₃ | 204.04 | Not reported | Not reported | Low |
Key Observations :
- Boiling Points : Longer alkoxy chains (e.g., butoxy vs. methoxy) increase molecular weight and boiling points due to enhanced van der Waals interactions .
- Solubility : Methoxy derivatives exhibit higher water solubility compared to butoxy or halogenated analogs, aligning with the polarity of substituents .
Biological Activity
2-Butoxy-5-methylaniline (CAS No. 69676-25-1) is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a butoxy group and a methylaniline structure, which may influence its interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C11H15NO
- Molecular Weight : 179.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Compounds with similar structures can act as inhibitors of specific enzymes or receptors, leading to various pharmacological effects:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to pain and mood regulation.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 5 to 15 µg/mL.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays showed cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values between 10 to 20 µM.
Comparative Analysis of Biological Activities
| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|
| This compound | 5-15 | 10-20 |
| Dichlorophenyl derivative | 0.5-5 | 3-10 |
| Non-chlorinated phenylamine | >20 | >20 |
This table illustrates the enhanced biological activity associated with chlorinated derivatives compared to non-chlorinated counterparts.
Antimicrobial Efficacy
A study focused on the antimicrobial efficacy of various derivatives of methylanilines, including this compound, demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes was noted as a key mechanism.
Anticancer Activity
In another study examining the anticancer potential of methylanilines, researchers found that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a potential role in cancer therapy, warranting further investigation into its mechanisms and efficacy.
Research Findings
Recent research has explored the pharmacological profiles of compounds similar to this compound:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit critical enzymes involved in neurotransmission, suggesting potential applications in treating neurological disorders.
- Drug Development Potential : The unique properties of this compound indicate it may serve as a lead compound for developing new therapeutic agents targeting inflammatory diseases and cancers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
